4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide, also known as MB 0223, is a chemical compound with significant implications in biological research. It functions primarily as a selective inhibitor of the dynamin-related GTPase, dynamin-related protein 1 (DRP1), which plays a crucial role in mitochondrial dynamics and cellular processes. The compound has an inhibitory concentration (IC50) of 1.2 micromolar, indicating its potency in modulating DRP1 activity while exhibiting selectivity over other dynamin-related GTPases such as optic atrophy 1 (OPA1) and dynamin 1 (DYN1).
This compound is classified under the category of pyrrole derivatives and is structurally characterized by the presence of a thiazole ring, a piperidine group, and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 455.58 g/mol . The compound is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and potential applications in scientific research .
The synthesis of MB 0223 involves several key steps that include the formation of the thiazole ring, attachment of the piperidine group, and coupling with the pyrrole-2-carboxamide moiety. The general synthetic route can be outlined as follows:
The synthesis usually employs organic solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure high purity and yield of the desired product.
For large-scale production, similar synthetic routes are adapted but optimized for efficiency. This includes bulk synthesis of intermediates followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure quality control of the final product.
The molecular structure of MB 0223 can be represented using various chemical notations:
InChI=1S/C26H27N5OS/c1-19-14-24(25(32)28-22-9-7-20(8-10-22)21-6-5-11-27-15-21)31(16-19)17-23-18-33-26(29-23)30-12-3-2-4-13-30/h5-11,14-16,18H,2-4,12-13,17H2,1H3,(H,28,32)
SWLKFZCOJAYAMJ-UHFFFAOYSA-N
CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=CC=C3)CC4=CSC(=N4)N5CCCCC5
These representations illustrate the compound's complex structure featuring multiple heterocycles and functional groups that contribute to its biological activity .
MB 0223 participates in various chemical reactions typical for compounds containing heterocycles:
These reactions are critical for modifying MB 0223 to enhance its efficacy or develop new derivatives with improved properties .
The mechanism by which MB 0223 exerts its biological effects primarily involves inhibition of DRP1 activity. By selectively binding to DRP1, MB 0223 disrupts its function in mitochondrial fission processes. This inhibition leads to increased mitochondrial fusion and elevated mitochondrial DNA levels in cells that are deficient in mitochondrial fusion mechanisms.
The detailed biochemical pathway includes:
This mechanism positions MB 0223 as a potential therapeutic agent for conditions associated with mitochondrial dysfunction.
MB 0223 is characterized by:
Key chemical properties include:
The compound's stability and reactivity make it suitable for various applications in medicinal chemistry and drug development .
MB 0223 has broad applications across several scientific fields:
These applications underscore MB 0223's significance in advancing our understanding of cellular mechanisms and potential therapeutic interventions .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: